Lipophilicity Gradient: XLogP3 Comparison of 1-Alkyl-3-phenylurea Homologs (Methyl → Butyl)
The computed lipophilicity (XLogP3) of 1-butyl-3-phenylurea (2.5) significantly exceeds that of its shorter-chain analogs: 1-methyl-3-phenylurea (1.1), 1-ethyl-3-phenylurea (1.6), and 1-propyl-3-phenylurea (2.2). This progressive increase reflects the incremental contribution of each methylene group to log P, consistent with the Hansch-Leo fragmental constant for aliphatic carbon (π ≈ 0.5 per CH₂). The butyl analog crosses the XLogP3 > 2 threshold often associated with improved passive membrane permeability and blood-brain barrier penetration potential, while the methyl and ethyl analogs remain substantially more hydrophilic [1][2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1-Methyl-3-phenylurea: XLogP3 = 1.1; 1-Ethyl-3-phenylurea: XLogP3 = 1.6; 1-Propyl-3-phenylurea: XLogP3 = 2.2 |
| Quantified Difference | Δ = +1.4 vs methyl; Δ = +0.9 vs ethyl; Δ = +0.3 vs propyl |
| Conditions | Computed via PubChem XLogP3 algorithm; consistent methodology across all comparators [1][2] |
Why This Matters
Higher lipophilicity of the butyl analog can directly influence membrane permeability, oral bioavailability, and target tissue distribution in drug discovery programs, making it the preferred candidate when enhanced log P is desired within this chemotype.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 96940 (1-Butyl-3-phenylurea, XLogP3 = 2.5). Retrieved May 3, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 13880 (1-Methyl-3-phenylurea, XLogP3 = 1.1) and CID 12115 (1-Ethyl-3-phenylurea, XLogP3 = 1.6). Retrieved May 3, 2026. View Source
